p-Mentha-1,8-dien-4-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3419-02-1 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
4-methyl-1-prop-1-en-2-ylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C10H16O/c1-8(2)10(11)6-4-9(3)5-7-10/h4,11H,1,5-7H2,2-3H3 |
InChI Key |
OVKDFILSBMEKLT-UHFFFAOYSA-N |
SMILES |
CC1=CCC(CC1)(C(=C)C)O |
Canonical SMILES |
CC1=CCC(CC1)(C(=C)C)O |
Other CAS No. |
3419-02-1 |
Origin of Product |
United States |
Occurrence and Distribution in Biological Systems
Natural Occurrence in Plant Species
The presence of p-Mentha-1,8-dien-4-ol has been documented in several plant species, where it exists as a component of their complex secondary metabolite profiles.
Essential oils, which are complex mixtures of volatile compounds, are the primary sources for identifying this compound in nature. It has been isolated from the essential oils of plants such as the Japanese pepper tree (Zanthoxylum piperitum), yuzu (Citrus junos), and various spearmint species (Mentha spicata). contaminantdb.ca The compound is also found in blackcurrant and has been identified, albeit as a minor component, in the essential oil of Tanacetum tomentellum, constituting approximately 0.3% of the oil. contaminantdb.cacabidigitallibrary.org Furthermore, it is present in the peel essential oil of clementine (Citrus × clementina). cirad.fr
Table 1: Selected Aromatic Plants Containing this compound in their Essential Oils
| Plant Species | Common Name | Family | Presence of this compound |
| Zanthoxylum piperitum | Japanese Pepper Tree | Rutaceae | Identified in essential oil contaminantdb.ca |
| Citrus junos | Yuzu | Rutaceae | Identified in essential oil contaminantdb.ca |
| Mentha spicata | Spearmint | Lamiaceae | Identified in essential oil contaminantdb.ca |
| Tanacetum tomentellum | - | Asteraceae | Identified in essential oil (0.3%) cabidigitallibrary.org |
| Citrus × clementina | Clementine | Rutaceae | Identified in peel essential oil cirad.fr |
| Ribes nigrum | Blackcurrant | Grossulariaceae | Found in the fruit contaminantdb.ca |
The synthesis and accumulation of this compound and related compounds are often localized to specific organs and tissues. In Tanacetum species, the essential oils are produced in glandular trichomes, which are predominantly found on the leaves and, in some cases, on the involucral bracts (the structures surrounding the base of a flower head). mdpi.com For instance, the essential oil of Tanacetum tomentellum, containing this compound, is extracted from its aerial parts, which include the flowers, leaves, and stems. cabidigitallibrary.org
Studies on related p-menthane (B155814) derivatives further illustrate this localized distribution. In Tanacetum balsamita, related dienols were found in the flowers, leaves, and stems. mdpi.com Similarly, the leaves of Eucalyptus globulus and Eucalyptus leptophylla contain related p-menthadienol compounds. iomcworld.commdpi.com In the case of Hedychium coronarium, a related compound, p-menth-1-en-8-ol, has been specifically identified in the rhizomes. nih.gov
Quantitative and Qualitative Variability Across Botanical Sources
The amount and even the presence of this compound can vary significantly, not only between different plant species but also within the same species. This variability is governed by a combination of genetic predispositions and environmental influences. researchgate.net
Genetic makeup is a primary determinant of a plant's capacity to produce specific secondary metabolites. Research has shown that the qualitative composition of essential oils is often under strong genetic control. researchgate.net This leads to the existence of different "chemotypes" within a single species, where populations differ in their chemical profiles despite being morphologically similar.
A clear example of genetic influence is seen in Citrus × clementina. A study mapping the aromatic compounds in a hybrid population derived from a clementine cross revealed that the presence and quantity of compounds like this compound varied greatly among the different genotypes (hybrids). cirad.fr This demonstrates that the inheritance of genes involved in the biosynthesis of this compound directly impacts its accumulation. Likewise, significant variations in the terpene profiles among different species, populations, and genotypes of Eucalyptus underscore the role of genetics in essential oil composition. embrapa.br
Environmental conditions can profoundly impact the quantitative composition of essential oils. researchgate.net Factors such as climate, soil chemistry, geography, and even the time of harvest can alter the biochemical pathways in plants, leading to different concentrations of volatile compounds. researchgate.netmdpi.com
For example, exposing Mentha spicata to UV radiation was found to induce the production of p-menth-1-en-4-ol, a related compound not detected in untreated plants, highlighting how environmental stressors can trigger specific metabolic responses. mdpi.com In another study, Lavandula viridis plants subjected to severe heat and salinity stress showed significant changes in the concentrations of various monoterpenes, including related compounds like cis-p-mentha-1(7),8-diene-2-ol and p-mentha-1,8-dien-7-ol. mdpi.com Similarly, the growing location of Eucalyptus species, with differing temperature and precipitation levels, has been shown to affect both the yield and the concentration of individual components in their essential oils. researchgate.net
Table 2: Factors Influencing this compound and Related Compound Variability
| Factor | Type | Study Subject | Observed Effect |
| Genotype | Genetic | Citrus × clementina | Significant variation in this compound content among hybrids. cirad.fr |
| Genotype | Genetic | Eucalyptus spp. | Terpene profiles vary significantly across species and genotypes. embrapa.br |
| UV Radiation | Environmental | Mentha spicata | Induced production of related p-menth-1-en-4-ol. mdpi.com |
| Heat & Salinity | Environmental | Lavandula viridis | Altered concentrations of related p-menthadienol compounds. mdpi.com |
| Geography/Climate | Environmental | Eucalyptus spp. | Cultivation location impacted essential oil yield and composition. researchgate.net |
Endogenous Presence and Biogeographical Patterns
The endogenous presence of this compound is confirmed in the various plant species from which it has been isolated. contaminantdb.cahmdb.ca While specific, large-scale biogeographical mapping of this compound is not extensively documented, the distribution of the plants that produce it, combined with the known influence of geography on essential oil composition, allows for the inference of biogeographical patterns.
The chemical composition of essential oils from a single species can vary significantly based on its geographical origin. Studies on Myrtus communis (myrtle) have revealed significant differences in the phytochemical profiles of populations from various Mediterranean countries. nih.gov This principle applies to species containing this compound. For example, the essential oil composition of Eucalyptus species in Algeria has been shown to differ between arid and semi-arid locations. researchgate.net This suggests that the prevalence and concentration of this compound in a given species are likely to follow a geographical pattern, dictated by the local environmental and climatic conditions that influence the plant's metabolism.
Stereochemical Aspects and Enantiomeric Studies of P Mentha 1,8 Dien 4 Ol
Isomeric Forms and Chiral Recognition
p-Mentha-1,8-dien-4-ol is a monoterpenoid that belongs to the class of menthane monoterpenoids. contaminantdb.cahmdb.ca These compounds are characterized by a p-menthane (B155814) backbone, which consists of a cyclohexane (B81311) ring with a methyl group and an isopropenyl group. contaminantdb.cahmdb.ca The presence of a chiral center at the C4 position gives rise to two distinct enantiomeric forms: (4R)-p-mentha-1,8-dien-4-ol and (4S)-p-mentha-1,8-dien-4-ol. This chirality is a critical determinant of the compound's sensory properties and biological interactions.
The recognition of these enantiomers is often mediated by chiral receptors in biological systems, such as the olfactory receptors in the nose. This leads to different perceptual experiences for each isomer.
(4R)-p-Mentha-1,8-dien-4-ol Enantiomer
The (4R)-p-mentha-1,8-dien-4-ol enantiomer is distinguished by a specific spatial arrangement of its atoms. This particular configuration is responsible for its unique odor profile. When highly diluted, it is reported to have a flowery smell reminiscent of freshly sliced cucumbers. leffingwell.com However, at higher concentrations, this pleasant aroma is accompanied by an unpleasant metallic subnote. leffingwell.com
(4S)-p-Mentha-1,8-dien-4-ol Enantiomer
In contrast, the (4S)-p-mentha-1,8-dien-4-ol enantiomer possesses a significantly stronger and different odor. Its scent is described as heavy, earthy, and having a urinous-animal tonality that is reminiscent of decaying straw in a stable. leffingwell.com The phenolic character of this enantiomer is comparable to that of methyl 3,6-dimethyl-resorcylate, a compound found in the essential oil of oakmoss. leffingwell.com This stark difference in odor between the two enantiomers underscores the principle of chiral recognition, where the specific three-dimensional structure of a molecule is crucial for its interaction with biological receptors.
Stereoselective Synthesis and Enantiomeric Separation Methodologies
The distinct properties of each enantiomer of this compound have driven the development of methods to selectively synthesize or separate them.
One approach to obtaining these enantiomers involves their synthesis from a readily available chiral starting material, (R)-limonene. leffingwell.com This process highlights a method of transferring chirality from a precursor molecule to the target compound.
Other stereoselective synthesis methods have also been explored for related p-menthane derivatives. For instance, the synthesis of cis-p-menth-8-ene-1,7-diol and related compounds has been achieved with high cis-selectivity through the MeHNL-catalyzed addition of HCN to 4-alkylcyclohexanones. nih.gov While not directly for this compound, this demonstrates the use of catalysts to control the stereochemical outcome of a reaction.
Furthermore, processes have been developed for the regio- and stereoselective preparation of (+)-p-mentha-2,8-diene-1-ol, an isomer of the target compound, from (+)-limonene oxide. google.com These methods often involve the stereoselective opening of an epoxide ring, a common strategy in asymmetric synthesis. google.com Such techniques could potentially be adapted for the synthesis of the specific enantiomers of this compound.
Stereochemical Influence on Biological and Ecological Phenomena
The stereochemistry of this compound and related monoterpenoids plays a critical role in their biological and ecological functions. The ability of biological systems to differentiate between enantiomers can lead to vastly different activities for each isomer.
For example, in the realm of insect chemical communication, the specific stereoisomer of a pheromone is often the only one that is biologically active. This has been observed with quercivorol, an aggregation pheromone of the oak ambrosia beetle, where the biological activity is critically dependent on the absolute configuration of the molecule. This highlights how stereochemistry can be a key factor in the specificity of ecological interactions.
While direct studies on the differential biological activities of the (4R) and (4S) enantiomers of this compound are not extensively detailed in the provided context, the pronounced difference in their odor profiles strongly suggests that they will interact differently with biological systems. leffingwell.com This principle is fundamental in pharmacology and toxicology, where the therapeutic or toxic effects of a chiral molecule can be confined to a single enantiomer.
Biosynthesis and Metabolic Interconversion Pathways
Proposed Biosynthetic Routes in Plants
The primary pathway to p-mentha-1,8-dien-4-ol in plants begins with a fundamental precursor to all terpenoids.
The biosynthesis of monoterpenes, including this compound, originates from geranyl pyrophosphate (GPP). nih.gov GPP is formed through the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). researchgate.net In the case of this compound, the specific enzymatic transformations leading to its formation are not as extensively documented as those for other related monoterpenoids. However, it is understood to be a derivative of limonene (B3431351). researchgate.net The formation of limonene itself is a critical step, catalyzed by limonene synthase from GPP. Subsequent hydroxylation of the limonene backbone at the C-4 position would yield this compound.
The presence and concentration of this compound can vary significantly across different plant species, indicating variations in their biosynthetic pathways. It has been identified in plants such as Japanese pepper tree (Zanthoxylum piperitum), yuzu (Citrus junos), and spearmint (Mentha spicata). contaminantdb.ca In Mentha species, which are well-known for producing a diverse array of monoterpenes, the biosynthetic pathways are complex and can lead to a wide range of oxygenated derivatives. mdpi.com For instance, in some Mentha species, limonene undergoes hydroxylation at different positions to produce compounds like trans-isopiperitenol. nih.gov The enzymes responsible for these specific hydroxylations, such as limonene-3-hydroxylase, exhibit high regioselectivity. nih.gov It is plausible that a specific hydroxylase is responsible for the formation of this compound in the plants where it is found. In a study on Mentha spicata exposed to UV radiation, p-menth-1-en-4-ol was detected in UV-exposed plants but not in the control group, suggesting that environmental stressors can influence its biosynthesis. mdpi.com
Biotransformation and Metabolism in Non-Plant Biological Systems
Outside of the plant kingdom, this compound is involved in various metabolic processes, particularly in microbial systems.
Microorganisms, especially fungi, are capable of transforming monoterpenes like limonene into a variety of oxygenated products. Several fungal species have been shown to produce this compound as a metabolite of limonene. For example, Penicillium italicum and Penicillium digitatum, when cultured with limonene, produce this compound among other compounds like carveol, carvone, and perillyl alcohol. nottingham.ac.uk Similarly, the fungus Aspergillus niger can also biotransform limonene, leading to the formation of various derivatives. znaturforsch.com In some fungal biotransformation experiments using a specific limonene-3-hydroxylase enzyme, this compound was identified as a side product of (+)-limonene conversion, with the main product being trans-isopiperitenol. nih.govbiorxiv.org This indicates that the microbial enzymes may have a broader substrate specificity compared to their plant counterparts.
The following table summarizes the microbial transformation of limonene leading to the production of this compound and other metabolites.
| Microorganism | Substrate | Major Products | Minor/Side Products | Reference |
| Penicillium italicum | Limonene | cis- and trans-p-mentha-2,8-dien-1-ol, cis- and trans-carveol, carvone, perillyl alcohol, p-menth-8-ene-1,2-diol | This compound | nottingham.ac.uk |
| Aureobasidium pullulans (expressing L3H.Ap) | (+)-Limonene | (+)-trans-Isopiperitenol | This compound | nih.govbiorxiv.org |
The in vivo metabolism of this compound itself is not extensively detailed in the available literature. However, studies on the metabolism of its precursor, limonene, in mammals provide insights into the potential metabolic pathways. When d-limonene is administered to rats, a variety of metabolites are excreted in the urine, including hydroxylated derivatives such as p-mentha-1,8-dien-10-ol and p-menth-1-ene-8,9-diol. iarc.fr It is conceivable that if this compound were to be metabolized in vivo, it could undergo further oxidation or conjugation reactions, such as glucuronidation, to facilitate its excretion from the body. For instance, the major urinary metabolite of d-limonene in one study was identified as a glucuronide conjugate. iarc.fr Further research is needed to specifically elucidate the metabolic fate and derivative formation of this compound in animal systems.
Total Synthesis Approaches to this compound
The total synthesis of this compound, a monoterpenoid alcohol, leverages strategies that often begin with abundant, naturally occurring chiral precursors. These approaches are designed to control the stereochemistry at the C4 position, leading to the synthesis of specific enantiomers.
Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biological catalysts. While specific chemoenzymatic routes targeting this compound are not extensively detailed in the literature, established methodologies for related p-menthane (B155814) structures illustrate the potential of this approach. For instance, the synthesis of related p-menthane derivatives often utilizes enzymes for highly selective transformations that are challenging to achieve with conventional chemical reagents.
Key enzymatic reactions applicable to this class of compounds include:
Lipase-mediated resolutions: Enzymes like porcine pancreas lipase (B570770) (PPL) can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of stereoisomers.
Yeast-mediated reductions: Baker's yeast (Saccharomyces cerevisiae) is frequently used for the stereoselective reduction of carbonyl groups or activated double bonds, which can establish key chiral centers in the p-menthane skeleton.
A general chemoenzymatic strategy could involve the chemical synthesis of a prochiral intermediate, followed by an enzymatic step to introduce the desired chirality, mirroring pathways developed for other oxygenated p-menthanes.
Asymmetric synthesis of this compound has been successfully achieved by utilizing the inherent chirality of readily available natural products. A notable example is the synthesis of both (4R)- and (4S)-p-mentha-1,8-dien-4-ol starting from (R)-limonene leffingwell.com. This type of synthesis, where the stereochemistry of the starting material dictates the stereochemistry of the product, is known as a substrate-controlled reaction.
The synthesis reported by Delay and Ohloff demonstrates a multi-step pathway that transforms (R)-limonene into the target enantiomeric alcohols leffingwell.com. Such strategies often involve:
Selective epoxidation of one of the double bonds in the limonene precursor.
Regio- and stereoselective ring-opening of the epoxide to introduce the hydroxyl group at the desired position.
Subsequent chemical modifications to yield the final this compound structure.
The choice of reagents and reaction conditions is critical for controlling the stereochemical outcome and achieving high enantiomeric purity.
| Synthetic Approach | Precursor | Key Transformation | Target Product |
| Asymmetric Synthesis | (R)-Limonene | Multi-step chemical conversion | (4R)- and (4S)-p-Mentha-1,8-dien-4-ol leffingwell.com |
| Chemoenzymatic (Illustrative) | Racemic p-menthane intermediate | Enzymatic kinetic resolution | Enantiopure p-menthane derivatives |
Functionalization and Modification of the this compound Skeleton
The this compound structure, with its tertiary alcohol and two distinct double bonds, offers multiple sites for chemical modification, enabling the synthesis of a wide array of derivatives.
As a tertiary alcohol, this compound is susceptible to acid-catalyzed dehydration. This elimination reaction would likely generate a carbocation intermediate at the C4 position. Subsequent loss of a proton from an adjacent carbon atom would lead to the formation of a new double bond, resulting in a p-menthatriene. The regioselectivity of this elimination would depend on the specific reaction conditions and the relative stability of the possible alkene products.
Rearrangements are common in terpene chemistry, often triggered by the formation of carbocation intermediates under acidic conditions wiley-vch.demvpsvktcollege.ac.inmasterorganicchemistry.com. While specific studies on the rearrangement of this compound are not prominent, related p-menthane structures are known to undergo skeletal reorganization. For example, acid-catalyzed treatment of pinane (B1207555) derivatives can lead to the formation of the p-menthane framework. Such rearrangements can alter the ring structure or shift substituent positions, leading to a diverse set of isomeric products. The pinacol rearrangement, an acid-catalyzed conversion of a 1,2-diol to a ketone, is a classic example of such a skeletal reorganization libretexts.org.
Beyond dehydration, the functional groups of this compound serve as handles for creating a variety of novel derivatives.
Reactions at the Hydroxyl Group: The tertiary alcohol can be converted into esters or ethers to modify the molecule's polarity and steric properties.
Reactions at the Double Bonds: The endocyclic and exocyclic double bonds can undergo a range of reactions, including:
Epoxidation: Treatment with peroxy acids (e.g., m-CPBA) can selectively form epoxides, which are versatile intermediates for further transformations.
Hydrogenation: Catalytic hydrogenation can reduce one or both double bonds to yield more saturated p-menthane derivatives.
Hydroxylation: Dihydroxylation can introduce additional hydroxyl groups, leading to the formation of diols or triols.
The synthesis of a p-mentha-1,8-diene triol from a related precursor demonstrates how the p-menthane skeleton can be further oxygenated to produce novel, highly functionalized derivatives.
| Functionalization | Reagent/Condition | Potential Product Class |
| Dehydration | Acid catalyst (e.g., H₂SO₄) | p-Menthatrienes |
| Esterification | Acyl chloride / Carboxylic acid | p-Menthadienyl esters |
| Epoxidation | Peroxy acid (e.g., m-CPBA) | p-Menthadiene epoxides |
| Dihydroxylation | OsO₄ or cold, dilute KMnO₄ | p-Menthane triols |
This compound as a Chiral Building Block in Organic Synthesis
When synthesized in an enantiomerically pure form, this compound is a valuable chiral building block, or synthon, for the total synthesis of more complex molecules. The defined stereocenter at C4 can be used to impart chirality into a target structure.
The utility of related p-menthane derivatives as intermediates in the synthesis of significant bioactive molecules highlights the potential of this compound. For instance, the isomeric compound (+)-p-mentha-2,8-dien-1-ol is a well-known intermediate in the synthesis of cannabinoids such as Δ⁹-tetrahydrocannabinol (THC) google.com. In these syntheses, the chiral p-menthane derivative is coupled with another molecular fragment (like olivetol) in a key step that constructs the final complex skeleton google.com.
Similarly, enantiopure (4R)- or (4S)-p-mentha-1,8-dien-4-ol could be employed in synthetic campaigns targeting other natural products or pharmaceutical agents where the specific stereochemistry imparted by the p-menthane ring is crucial for biological activity. The combination of a stereocenter with multiple reactive sites (the alcohol and two alkenes) allows for a sequence of stereocontrolled transformations, making it a versatile tool for asymmetric synthesis.
Advanced Analytical Methodologies for P Mentha 1,8 Dien 4 Ol Characterization
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to the analysis of p-Mentha-1,8-dien-4-ol, enabling its separation from other related terpenes and constituents within a sample, such as an essential oil.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like this compound. scielo.brnih.gov In this method, the compound is vaporized and separated from other components based on its boiling point and affinity for the stationary phase within a capillary column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fragmentation pattern, serves as a molecular fingerprint, allowing for high-confidence identification.
The retention index (RI) is a key parameter in GC that helps in the identification of compounds by normalizing retention times against those of n-alkane standards. The RI for this compound varies depending on the polarity of the GC column's stationary phase. nist.gov
| Column Type | Active Phase | Retention Index (I) |
|---|---|---|
| Non-polar | SE-54 | 1174 |
| Polar | DB-Wax | 1681 |
The combination of retention time and mass spectral data allows for both qualitative and quantitative analysis of this compound in complex mixtures. researchgate.net The mass spectrometer detector offers high sensitivity and selectivity, making GC-MS an indispensable tool for its characterization. scielo.br
This compound possesses a chiral center at the C4 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (4R)-p-mentha-1,8-dien-4-ol and (4S)-p-mentha-1,8-dien-4-ol. leffingwell.com These enantiomers often exhibit different biological and sensory properties. For instance, the two enantiomers of this compound have distinctly different odors. leffingwell.com Therefore, separating and quantifying individual enantiomers is crucial.
Chiral gas chromatography is the most effective technique for resolving enantiomers of volatile compounds. chromatographyonline.comresearchgate.net This is achieved by using a chiral stationary phase (CSP), typically based on derivatized cyclodextrins. researchgate.nethplc.sk Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with the enantiomers. chromatographyonline.com The differential stability of the diastereomeric complexes formed between each enantiomer and the chiral selector of the stationary phase leads to different retention times, allowing for their separation. researchgate.net The selection of the appropriate cyclodextrin derivative and the optimization of GC parameters, such as the temperature program, are critical for achieving baseline separation. hplc.sk
While GC is the predominant method for analyzing volatile terpenes, High-Performance Liquid Chromatography (HPLC) serves as a valuable alternative, particularly for the analysis of less volatile derivatives or for preparative-scale separations. For a compound like this compound, which lacks a strong UV chromophore, detection can be achieved using a refractive index (RI) detector or a universal detector like an evaporative light scattering detector (ELSD).
A significant application of HPLC in the context of this compound is the indirect separation of its enantiomers. This involves derivatizing the racemic alcohol with a chiral resolving agent to form diastereomers. These diastereomeric derivatives, having different physical properties, can then be separated on a standard, non-chiral stationary phase (like silica gel or C18) using normal-phase or reversed-phase HPLC. mdpi.com After separation, the individual diastereomers can be collected, and the chiral auxiliary can be cleaved to yield the pure enantiomers of this compound.
Spectroscopic Approaches for Structural Elucidation
Spectroscopic methods are essential for the unambiguous confirmation of the molecular structure of this compound determined through other methods like GC-MS.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for de novo structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.
¹H NMR: This technique provides information about the chemical environment of each proton in the molecule. The spectrum would be expected to show distinct signals for the vinylic proton, the protons on the cyclohexane (B81311) ring, and the three methyl groups. The chemical shift, integration (relative number of protons), and splitting pattern (spin-spin coupling) of each signal are used to assign protons to their specific positions.
¹³C NMR: This provides a signal for each unique carbon atom in the molecule. The spectrum of this compound would be expected to show ten distinct signals, corresponding to the olefinic carbons, the carbon bearing the hydroxyl group (C4), the aliphatic ring carbons, and the methyl carbons.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 | - | ~134 |
| C2 | ~5.4 (broad singlet) | ~120 |
| C3 | ~2.1-2.3 | ~31 |
| C4 | - | ~70 |
| C5 | ~1.8-2.0 | ~27 |
| C6 | ~2.1-2.3 | ~30 |
| C7 (Methyl on C1) | ~1.7 (singlet) | ~21 |
| C8 | - | ~150 |
| C9 (Vinylic Methyl) | ~4.7 (singlet) | ~109 |
| C10 (Methyl on C8) | ~1.75 (singlet) | ~22 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. innovatechlabs.com An IR spectrum is obtained by passing infrared radiation through a sample and measuring the frequencies at which the radiation is absorbed. These absorption frequencies correspond to the vibrations of specific bonds within the molecule. For this compound, the key functional groups are the hydroxyl group (-OH) and the carbon-carbon double bonds (C=C).
The IR spectrum provides clear evidence for the presence of these groups, complementing the data from NMR and MS for a comprehensive structural confirmation.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| O-H stretch | Alcohol | 3200-3600 (broad) |
| C-H stretch (sp²) | Alkenyl | 3010-3100 |
| C-H stretch (sp³) | Alkyl | 2850-2960 |
| C=C stretch | Alkenyl | 1640-1680 |
| C-O stretch | Tertiary Alcohol | 1100-1200 |
Advanced Hyphenated Techniques in this compound Research
The structural elucidation and quantification of this compound, a monoterpenoid found in various essential oils, heavily relies on the coupling of separation and spectroscopic techniques. These so-called hyphenated techniques provide a powerful toolkit for researchers, enabling the analysis of complex mixtures and the unambiguous identification of individual components.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone in the analysis of volatile compounds like this compound. This technique combines the superior separation capabilities of gas chromatography with the sensitive and specific detection afforded by mass spectrometry.
In numerous studies, this compound has been identified as a constituent of essential oils from various plant species. The identification process typically involves two key steps: comparison of the compound's retention index (RI) with literature values and matching its mass spectrum with entries in established spectral libraries, such as the NIST Mass Spectrometry Data Center. The retention index is a measure of where a compound elutes from the GC column relative to a series of n-alkane standards, providing a more robust identification parameter than retention time alone.
The electron ionization (EI) mass spectrum of this compound is characterized by a specific fragmentation pattern that serves as a molecular fingerprint. While the molecular ion peak [M]⁺ at m/z 152 is often observed, the spectrum is typically dominated by fragment ions resulting from the cleavage of the parent molecule. Understanding these fragmentation pathways is crucial for structural confirmation.
Interactive Data Table: GC-MS Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₆O | nist.gov |
| Molecular Weight | 152.23 g/mol | nist.gov |
| Retention Index (non-polar column) | 1174 | nist.gov |
| Retention Index (polar column) | 1681 | nist.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Hyphenated Systems
While GC-MS is invaluable for initial identification and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when coupled with a separation technique (e.g., LC-NMR), provides definitive structural information. For this compound, both ¹H and ¹³C NMR spectroscopy are instrumental in elucidating its precise molecular architecture, including the position of the hydroxyl group and the double bonds.
In one study, the identification of this compound in an essential oil was confirmed using ¹³C-NMR spectroscopy by comparing the obtained spectral data with those reported in the literature. This approach provides an orthogonal method to mass spectrometry, significantly increasing the confidence in the compound's identification.
Detailed ¹H and ¹³C NMR data, including chemical shifts (δ) and coupling constants (J), allow for the complete assignment of all protons and carbons in the molecule. This level of detail is critical for distinguishing between isomers and for understanding the compound's stereochemistry.
Interactive Data Table: Predicted NMR Data for this compound (Illustrative)
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| C-1 | - | 72.5 |
| C-2 | 5.45 | 120.8 |
| C-3 | 2.15 | 30.9 |
| C-4 | 2.05 | 41.2 |
| C-5 | 1.85 | 26.7 |
| C-6 | 1.95 | 31.5 |
| C-7 (Methyl on C-4) | 1.68 | 20.8 |
| C-8 | - | 150.3 |
| C-9 (Vinyl H) | 4.95 | 109.2 |
| C-10 (Vinyl H) | 4.85 | 109.2 |
| OH | Variable | - |
Note: This table is for illustrative purposes. Actual experimental values may vary depending on the solvent and other experimental conditions.
Other Advanced Hyphenated Techniques
The analytical toolbox for characterizing natural products is continually expanding. Techniques such as Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC-FTIR) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer complementary information for the comprehensive analysis of compounds like this compound.
Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC-FTIR): This technique provides information about the functional groups present in a molecule. For this compound, GC-FTIR would be expected to show characteristic absorption bands for the hydroxyl (-OH) group and the carbon-carbon double bonds (C=C), further confirming its structure.
Liquid Chromatography-Mass Spectrometry (LC-MS): While GC-MS is well-suited for volatile compounds, LC-MS is advantageous for less volatile or thermally labile molecules. For the analysis of p-menthane (B155814) derivatives, LC-MS, particularly when coupled with tandem mass spectrometry (MS/MS), can provide detailed structural information through controlled fragmentation experiments. This is especially useful for identifying and characterizing metabolites or reaction products of this compound.
The synergistic use of these advanced hyphenated techniques allows for a multi-faceted and in-depth characterization of this compound. By combining high-resolution separation with information-rich detection methods, researchers can confidently identify, quantify, and structurally elucidate this and other complex natural products.
Biological Activities and Mechanistic Studies of P Mentha 1,8 Dien 4 Ol
Antimicrobial Efficacy and Mechanisms of Action
p-Mentha-1,8-dien-4-ol exhibits a broad spectrum of antimicrobial activity, effectively inhibiting the growth of various pathogenic bacteria and fungi. Its mechanisms of action are multifaceted, primarily involving the disruption of microbial cell structures and vital cellular processes.
Antibacterial Activities
The antibacterial properties of this compound have been demonstrated against a range of Gram-positive and Gram-negative bacteria. Its efficacy is attributed to its ability to compromise the integrity of the bacterial cell wall and membrane, leading to the leakage of intracellular components and ultimately cell death. Studies have shown that it can also interfere with essential cellular processes such as protein and DNA synthesis. For instance, research on Streptococcus agalactiae revealed that terpinen-4-ol damages the cell membrane and wall, leading to the release of cellular contents wikipedia.org. Similarly, in Pseudomonas fluorescens, it has been shown to disrupt the cell wall, increase membrane permeability, and inhibit protein and ATPase synthesis spandidos-publications.com.
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound vary depending on the bacterial species.
Table 1: Antibacterial Activity of this compound (Terpinen-4-ol)
| Bacterium | MIC | MBC | Reference |
|---|---|---|---|
| Streptococcus agalactiae | 98 µg/mL | 196 µg/mL | wikipedia.org |
| Pseudomonas fluorescens | 2 µL/mL | - | spandidos-publications.com |
| Legionella pneumophila | 0.06–0.125% v/v | 0.25–0.5% v/v | nih.gov |
Antifungal Activities
This compound has demonstrated significant antifungal activity against a variety of yeasts and molds, including clinically relevant species like Candida albicans and Cryptococcus neoformans. The primary mechanism of its antifungal action involves the disruption of the fungal cell membrane's integrity and the inhibition of ergosterol synthesis, a crucial component of the fungal cell membrane. This disruption leads to increased membrane permeability and cell lysis spandidos-publications.com. Furthermore, studies have shown its ability to inhibit the formation of fungal biofilms, which are communities of microorganisms that are notoriously resistant to antimicrobial agents.
Table 2: Antifungal Activity of this compound (Terpinen-4-ol)
| Fungus | MIC | MFC | Reference |
|---|---|---|---|
| Candida albicans (azole-susceptible & resistant) | 0.015% - 0.06% v/v | - | plos.org |
| Coccidioides posadasii | 350–5720 μg/mL | - | spandidos-publications.com |
| Histoplasma capsulatum (mycelial) | 20–2860 μg/mL | - | spandidos-publications.com |
| Histoplasma capsulatum (yeast) | 40–1420 μg/mL | - | spandidos-publications.com |
Anti-inflammatory Response and Immunomodulation in Animal Models
This compound has been shown to possess potent anti-inflammatory and immunomodulatory properties in various animal models. These effects are mediated through its ability to modulate the production of inflammatory cytokines and inhibit inflammatory processes such as edema.
Cytokine Modulation Studies
Research has consistently demonstrated that this compound can suppress the production of pro-inflammatory cytokines while in some cases promoting anti-inflammatory cytokines. In studies using lipopolysaccharide (LPS)-stimulated human monocytes, terpinen-4-ol significantly suppressed the production of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-8 (IL-8), and interleukin-10 (IL-10) wikipedia.org. Another study on LPS-stimulated human macrophages showed a significant reduction in the production of IL-1β, IL-6, and IL-10 nih.govresearchgate.netnih.gov. In a murine model of oral candidiasis, terpinen-4-ol was found to suppress the increase of macrophage inflammatory protein-2 preprints.org. Furthermore, in a rat model of arthritis, terpinen-4-ol treatment led to a noticeable attenuation in the production of IL-1β and TNF-α, while distinctly increasing IL-10 and IL-17 levels plos.org. This modulation of cytokine production is a key mechanism behind its anti-inflammatory effects.
Edema Inhibition Models
The anti-inflammatory activity of this compound has been evaluated in various animal models of edema, which is a hallmark of inflammation. In a murine model of oral candidiasis, which is accompanied by inflammatory symptoms like edema, oral treatment with terpinen-4-ol clearly suppressed these inflammatory parameters preprints.org. Studies on essential oils rich in this compound have also shown significant inhibition of paw edema in carrageenan-induced inflammation models in rats. For instance, essential oils from Mentha species have demonstrated a reduction in paw swelling over time in such models.
Biochemical and Cellular Pathway Interactions
The biological activities of this compound are underpinned by its interactions with various biochemical and cellular pathways. A key mechanism of its anti-inflammatory action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway researchgate.net. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immunity. By inhibiting NF-κB activation, this compound can downregulate the production of pro-inflammatory mediators.
Recent studies have also indicated that terpinen-4-ol can regulate glutamine metabolism in macrophages. It has been shown to inhibit mTOR phosphorylation, which in turn promotes glutamine metabolism and increases cellular oxidative phosphorylation, thereby suppressing LPS-induced inflammatory responses nih.gov.
Furthermore, in the context of cancer research, this compound has been found to induce apoptosis (programmed cell death) in various cancer cell lines. This is achieved through its interaction with the plasma membrane, leading to a reorganization of membrane lipids and the activation of caspase-dependent pathways nih.gov. It has also been shown to generate reactive oxygen species (ROS) in colorectal cancer cells, which can trigger cell death spandidos-publications.com.
Effects on Lipid Peroxidation Pathways
Lipid peroxidation is a process of oxidative degradation of lipids, which can lead to cellular damage. The role of this compound in modulating these pathways is an area of interest due to the known antioxidant properties of many terpenoids.
Currently, direct experimental studies detailing the specific effects of isolated this compound on lipid peroxidation pathways are not extensively available in published literature. However, its involvement in such processes is suggested by metabolic databases. The Human Metabolome Database (HMDB) lists lipid peroxidation as a biological process associated with this compound hmdb.ca. This suggests a theoretical or predicted role as a modulator of oxidative stress, though this is not yet substantiated by direct experimental evidence on the pure compound.
Engagement with Metabolic Processes
The interaction of this compound with metabolic pathways in biological systems is not yet fully elucidated. As a monoterpenoid, it is expected to undergo metabolic transformations typical for this class of compounds, primarily through oxidation, reduction, and conjugation reactions to facilitate its excretion.
Metabolic pathway databases indicate a predicted engagement with lipid metabolism. Specifically, this compound is associated with "Fatty Acid Metabolism" and the broader "Lipid metabolism pathway" hmdb.cafoodb.ca. This suggests that the compound may serve as a substrate for enzymes involved in lipid biotransformation or could potentially influence these pathways.
Studies on the metabolism of its parent hydrocarbon, d-limonene (p-mentha-1,8-diene), provide insight into potential metabolic routes for p-menthane (B155814) skeletons. In various animal models, d-limonene is metabolized through hydroxylation at different positions, followed by further oxidation and conjugation nih.gov. For instance, microbial biotransformation of limonene (B3431351) by certain fungi and yeasts has been shown to generate this compound, identifying it as a direct metabolite of limonene in these systems. This confirms its place within the metabolic cascade of p-menthane monoterpenoids. However, the subsequent metabolic fate of this compound itself—how it is further broken down or conjugated in preclinical models—remains an area for future investigation.
Pharmacological Activities in Preclinical Animal Studies
Direct preclinical pharmacological studies investigating the effects of isolated this compound in animal models are exceptionally scarce in the current scientific literature. The following sections reflect the absence of specific data for this compound, while noting the context provided by related molecules where relevant.
Central Nervous System Modulation in Animal Models
There is a lack of published preclinical studies evaluating the direct effects of this compound on the central nervous system (CNS) in animal models. Consequently, its potential activities, such as sedative, anxiolytic, or anticonvulsant effects, remain uncharacterized.
Research on chemically similar compounds or derivatives offers a basis for speculation. For example, a synthetic derivative, (6R, 4S)-p-Mentha-1,8-dien-6-ylmethylene-p-toluenesulfonamide, demonstrated sedative action and a decrease in spontaneous motor activity in mice, indicating CNS depressant effects researchgate.net. However, these findings are specific to the synthesized sulfonamide derivative and cannot be directly extrapolated to this compound. Without dedicated neuropharmacological screening of this compound, its profile of activity within the central nervous system is unknown.
Antinociceptive Responses in Animal Models
Similar to its CNS effects, there is no direct evidence from preclinical animal studies on the antinociceptive or analgesic properties of isolated this compound. Standard models of nociception, such as the writhing test, hot plate test, or formalin test, have not been reported in the literature for this specific compound.
While this compound has been identified as a component of essential oils from plants with traditional uses as analgesics, the antinociceptive properties of these oils are a result of a complex mixture of many terpenes and other phytochemicals semanticscholar.orgnih.gov. Attributing any analgesic effect to this compound specifically is not possible without further study. The aforementioned study on a synthetic derivative of a related p-menthane structure did show a significant antinociceptive response in the acetic acid-induced writhing test in mice researchgate.net. This highlights the potential of the p-menthane skeleton as a scaffold for developing new analgesic agents, but leaves the intrinsic activity of this compound itself undetermined.
Data Tables
Table 1: Compound Identification and Predicted Biological Roles This table is based on information from chemical and metabolomic databases and does not represent experimental results from preclinical studies.
| Parameter | Information | Source |
|---|---|---|
| Compound Name | This compound | IUPAC |
| Synonyms | Limonen-4-ol; 4-Methyl-1-(1-methylethenyl)-3-cyclohexen-1-ol | HMDB, PubChem |
| Molecular Formula | C10H16O | PubChem |
| Predicted Biological Process | Lipid Peroxidation | hmdb.cafoodb.ca |
| Predicted Metabolic Pathway | Fatty Acid Metabolism, Lipid Metabolism | hmdb.cafoodb.ca |
Ecological Roles and Inter Species Chemical Interactions
Role as a Semiochemical in Insect Behavior
Semiochemicals are chemical substances that carry information between organisms, and p-Mentha-1,8-dien-4-ol has been identified as a key player in this chemical language, particularly in the context of insect behavior. While research into its full range of semiochemical functions is ongoing, a significant finding highlights its importance in the chemical ecology of the oribatid mite, Nothrus palustris.
In a notable example of age-specific chemical profiles, the oil gland secretion of adult Nothrus palustris is predominantly composed of this compound. This is in stark contrast to the juvenile stages of the same mite, whose secretions are characterized by different compounds. This chemical dimorphism between developmental stages strongly suggests that this compound serves a specific function in the adult life of this arthropod, potentially as a pheromone for aggregation, mating, or as a defensive allomone against predators or microbial pathogens.
While direct evidence of this compound acting as an aggregation pheromone for bark beetles of the Ips genus is not yet established, it is noteworthy that closely related monoterpene alcohols, such as ipsenol (B191551) and ipsdienol, are well-documented aggregation pheromones for several Ips species. This raises the possibility of a shared biosynthetic pathway or a structural-activity relationship that warrants further investigation.
Table 1: Documented Semiochemical Role of this compound
| Organism | Role of this compound | Type of Semiochemical Interaction |
| Nothrus palustris (Oribatid Mite) | Major component of adult oil gland secretion | Intraspecific (e.g., pheromone) and/or Interspecific (e.g., allomone) |
Contribution to Plant-Herbivore and Plant-Pathogen Interactions
The presence of this compound in plants, particularly in species of the Mentha genus like spearmint (Mentha spicata), points to its involvement in the constant chemical warfare between plants and their antagonists, namely herbivores and pathogens.
Plant-Herbivore Interactions:
Plants produce a vast arsenal (B13267) of secondary metabolites to deter herbivores. While the specific role of this compound in deterring insect feeding is an area requiring more targeted research, the general insecticidal and antifeedant properties of Mentha essential oils are well-established. These oils are complex mixtures of volatile compounds, and it is plausible that this compound contributes to this defensive chemistry. Its volatile nature allows for its release upon tissue damage, potentially acting as a repellent to a broad range of herbivores or as a specific deterrent to specialist insects.
Plant-Pathogen Interactions:
Table 2: Potential Roles of this compound in Plant Defense
| Interaction Type | Potential Role of this compound | Supporting Evidence |
| Plant-Herbivore | Herbivore deterrent/repellent | General insecticidal properties of Mentha essential oils. |
| Plant-Pathogen | Antifungal agent | General antifungal properties of Mentha essential oils against various phytopathogens. |
Influence on Inter-Organismal Chemical Communication
The ecological functions of this compound extend beyond simple dyadic interactions, influencing a broader network of chemical communication between different species.
As a volatile organic compound released by plants, this compound has the potential to act as a kairomone, a chemical signal that benefits the receiver but not the emitter. For instance, specialist herbivores may use this compound as a cue to locate their host plants. Conversely, predators and parasitoids of these herbivores may also co-opt this signal to pinpoint the location of their prey or hosts. This tritrophic interaction, where the plant volatile mediates the interplay between the herbivore and its natural enemy, is a cornerstone of chemical ecology.
Furthermore, the release of this compound from plants could have allelopathic effects, influencing the germination and growth of neighboring plants. The general allelopathic potential of Mentha species has been noted, and this compound may contribute to the plant's ability to compete for resources by inhibiting the growth of competitors.
The secretion of this compound by the mite Nothrus palustris also opens up avenues for inter-organismal communication. This chemical signal could be detected by predators, parasites, or even symbiotic microorganisms, each responding in a way that is shaped by their evolutionary relationship with the mite.
Emerging Research Directions and Future Perspectives
Advanced Bioengineering and Biotechnological Production
The production of p-mentha-1,8-dien-4-ol through traditional chemical synthesis or extraction from natural sources can be inefficient and environmentally burdensome. Consequently, significant research efforts are being directed towards developing microbial fermentation platforms for its sustainable and scalable production. This bioengineering approach typically involves a two-stage strategy: engineering a microbial host to efficiently produce the precursor molecule, limonene (B3431351), and subsequently introducing a specific enzyme to perform the final hydroxylation step.
Microbial hosts such as Escherichia coli and Saccharomyces cerevisiae are commonly engineered for terpenoid production. nih.gov The core strategy involves enhancing the flux through their native isoprenoid biosynthesis pathways—the methylerythritol phosphate (B84403) (MEP) pathway in E. coli or the mevalonate (B85504) (MVA) pathway in yeast. nih.gov Key enzymes in these pathways are often overexpressed to increase the supply of the universal monoterpene precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). These are then converted to geranyl diphosphate (GPP), the direct precursor for monoterpenes. A heterologous limonene synthase enzyme is then introduced to cyclize GPP into limonene.
The critical and most challenging step is the regiospecific hydroxylation of limonene to form this compound. This reaction requires the introduction of a hydroxyl group at the C4 position, forming a tertiary alcohol. researchgate.net Cytochrome P450 monooxygenases (CYPs) are the primary enzymatic candidates for this transformation. While CYPs that hydroxylate limonene at other positions (allylic C3 and C6) have been successfully identified and characterized from mint (Mentha) species, the specific CYP capable of C4 hydroxylation remains a key target for discovery or engineering. nih.govnih.gov Future research will focus on:
Enzyme Prospecting: Mining genomic databases of plants and microorganisms known to produce related tertiary monoterpenoid alcohols to identify novel CYP candidates.
Protein Engineering: Using techniques like directed evolution and site-directed mutagenesis to alter the active site of known limonene hydroxylases (e.g., CYP71D13, CYP71D18) to favor C4 hydroxylation over other positions. nih.govnih.gov
Pathway Optimization: Fine-tuning the expression levels of all pathway enzymes and optimizing fermentation conditions to maximize product titer and minimize cellular toxicity.
| Step | Enzyme Class | Function | Example/Target |
|---|---|---|---|
| Precursor Supply | Various (e.g., Kinases, Synthases) | Converts central metabolites into IPP and DMAPP. | Mevalonate (MVA) or Methylerythritol Phosphate (MEP) pathway enzymes |
| Monoterpene Precursor Synthesis | Prenyltransferase | Condenses IPP and DMAPP to form Geranyl Diphosphate (GPP). | Geranyl Diphosphate Synthase (GPPS) |
| Cyclization | Terpene Synthase | Cyclizes GPP to form the limonene backbone. | Limonene Synthase (LS) |
| Hydroxylation | Cytochrome P450 Monooxygenase | Introduces a hydroxyl group at the C4 position of limonene. | A putative or engineered Limonene C4-Hydroxylase |
Design and Synthesis of this compound Analogues with Enhanced Specificity
To improve the biological efficacy and target specificity of this compound, researchers are actively pursuing the design and synthesis of structural analogues. The goal of analogue design is to systematically modify the parent structure to optimize its interactions with a specific biological target, thereby enhancing desired activity while potentially reducing off-target effects. This involves applying principles of medicinal chemistry and structure-activity relationships (SAR).
Key modifications to the this compound scaffold could include:
Modification of the Hydroxyl Group: Esterification or etherification of the tertiary alcohol to alter polarity, lipophilicity, and metabolic stability.
Alterations to the Isopropenyl Group: Hydrogenation, epoxidation, or replacement with other functional groups to probe steric and electronic requirements for activity.
Introduction of Fluorine: Replacing hydrogen atoms with fluorine can significantly alter electronic properties and metabolic stability, a common strategy in drug design. mdpi.com
The synthesis of these analogues can be achieved through various chemical and chemoenzymatic strategies. nih.gov Semi-synthetic approaches starting from readily available precursors like (+)-limonene or (-)-verbenone (B192643) are common. nih.gov These routes often involve key steps such as stereoselective epoxidation, nucleophilic ring-opening, and rearrangements catalyzed by acids or enzymes.
| Synthetic Strategy | Description | Application to Analogue Design |
|---|---|---|
| Epoxide Ring-Opening | Reacting limonene oxide with various nucleophiles to introduce new functional groups. | Creates analogues with modifications at C1 and C2 positions. |
| Mannich Reaction | Starting from a corresponding ketone (e.g., p-menthan-2-one) to introduce aminomethyl groups. nih.gov | Generates amino alcohol and amino ketone analogues. nih.gov |
| Chemoenzymatic Methods | Using enzymes (e.g., lipases) for stereoselective transformations, such as kinetic resolution of racemic intermediates. | Enables the synthesis of specific stereoisomers to test their differential activity. |
| Thiol-ene Addition | Utilizing the reactivity of the double bonds to introduce sulfur-containing functional groups. nih.gov | Creates thiol analogues with different physicochemical properties. nih.gov |
In Silico Modeling and Chemoinformatics in this compound Research
Computational approaches are becoming indispensable for accelerating research into this compound and its analogues. In silico modeling and chemoinformatics provide powerful tools for predicting biological activity, understanding molecular interactions, and prioritizing compounds for synthesis and testing, thereby saving considerable time and resources.
Molecular Docking is a primary technique used to predict the binding orientation and affinity of a molecule to the active site of a target protein. For this compound, docking studies can help identify potential protein targets by screening it against libraries of known protein structures. For its designed analogues, docking can predict whether proposed structural changes are likely to improve or diminish binding to a specific target, guiding the synthetic effort.
Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. By synthesizing a small, diverse library of this compound analogues and measuring their activity, a QSAR model can be developed. This model can then be used to predict the activity of a much larger set of virtual, unsynthesized analogues, identifying the most promising candidates for future synthesis.
Pharmacophore Modeling identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. A pharmacophore model derived from this compound and other active compounds can be used to search large chemical databases for structurally different molecules that may possess similar biological activity.
| Method | Purpose | Expected Outcome |
|---|---|---|
| Molecular Docking | Predict binding mode and affinity to protein targets. | Identification of potential biological targets; prioritization of analogues with improved binding. |
| QSAR | Correlate chemical structure with biological activity. | Predictive model for screening virtual libraries of analogues; understanding of key structural features for activity. |
| Pharmacophore Modeling | Define essential 3D features for activity. | A virtual model for discovering novel, structurally diverse compounds with similar activity. |
| ADMET Prediction | Predict Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Early-stage filtering of analogues with poor drug-like properties. |
Integration of Omics Technologies for Comprehensive Analysis
To gain a holistic understanding of this compound, researchers are turning to the integration of "omics" technologies. This systems biology approach combines data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive picture of the compound's biosynthesis and its effects on biological systems.
Transcriptomics (e.g., RNA-Seq) can be used to identify the genes involved in the biosynthesis of this compound. By comparing the gene expression profiles of an organism that produces the compound with one that does not, researchers can pinpoint candidate genes, such as specific terpene synthases and cytochrome P450s. This is a powerful tool for gene discovery in the context of bioengineering.
Proteomics focuses on the large-scale study of proteins. In this context, proteomics can quantify the levels of the enzymes directly involved in the biosynthetic pathway of this compound. This can help identify rate-limiting enzymatic steps and bottlenecks in an engineered production host.
Metabolomics is the comprehensive analysis of all small-molecule metabolites within a cell or organism. When a biological system is exposed to this compound, metabolomics can reveal the global metabolic perturbations it causes. In biosynthetic studies, it allows for the precise quantification of the target compound, intermediates, and any unwanted byproducts, providing a clear view of pathway efficiency.
The true power of this approach lies in the multi-omics integration . By combining these datasets, researchers can build robust models that link genetic information to enzymatic function and metabolic output. For instance, an increase in the transcript level of a specific CYP gene (transcriptomics) can be correlated with an increase in the corresponding protein level (proteomics) and a subsequent accumulation of this compound (metabolomics), providing strong evidence for the gene's function.
| Omics Technology | Primary Focus | Key Questions Addressed |
|---|---|---|
| Transcriptomics | Gene expression (RNA) | Which genes (e.g., synthases, P450s) are involved in its biosynthesis? |
| Proteomics | Protein abundance and function | What are the levels of the biosynthetic enzymes? Which steps are rate-limiting? |
| Metabolomics | Small molecule metabolites | How much this compound and related metabolites are produced? What are its downstream metabolic effects? |
| Multi-Omics Integration | Combined analysis of all data | How do genetic regulation, enzyme levels, and metabolic output correlate to create a complete system-level understanding? |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying p-Mentha-1,8-dien-4-ol in complex mixtures like essential oils?
- Methodology : Use gas chromatography-mass spectrometry (GC-MS) with polar and non-polar columns (e.g., DB-Wax, HP-5MS) to resolve co-eluting terpenoids. Calibrate retention indices (RRI) against known standards, as described in chromatographic studies . For quantification, employ internal standards (e.g., deuterated analogs) and validate with triplicate runs to ensure reproducibility. Cross-reference with databases like NIST MS Library for spectral matching .
Q. How can enantiomers of this compound be synthesized for structure-activity studies?
- Methodology : Start with enantiomerically pure precursors like (R)-limonene. Use stereocontrolled oxidation or epoxidation followed by regioselective reduction to generate (R)- or (S)-p-Mentha-1,8-dien-4-ol. Confirm enantiomeric purity via chiral GC columns or polarimetry .
Q. What are the best practices for isolating this compound from plant matrices?
- Methodology : Optimize steam distillation or hydrodistillation parameters (temperature, duration) to minimize thermal degradation. Fractionate extracts using silica gel chromatography, monitoring with TLC or HPLC. Validate purity via NMR (e.g., ¹H and ¹³C) and high-resolution MS .
Advanced Research Questions
Q. How can conflicting genotoxicity data for this compound derivatives (e.g., p-Mentha-1,8-dien-7-al) be resolved?
- Methodology : Compare experimental designs (e.g., dose ranges, exposure durations) and assay conditions (e.g., comet assay vs. Ames test). Replicate studies under OECD guidelines, ensuring proper negative/positive controls. Analyze dose-response relationships statistically and assess confounding factors like metabolite interference .
Q. What experimental strategies are effective for studying the pharmacokinetics of this compound in vivo?
- Methodology : Administer isotopically labeled compound (e.g., ¹³C-p-Mentha-1,8-dien-4-ol) to track absorption/distribution. Use LC-MS/MS for plasma/tissue analysis. Model metabolic pathways using hepatic microsomes or recombinant enzymes (e.g., CYP450 isoforms). Compare interspecies differences in metabolism to extrapolate human relevance .
Q. How can researchers address discrepancies in bioactivity data between in vitro and in vivo studies of this compound?
- Methodology : Evaluate bioavailability limitations (e.g., poor solubility, rapid metabolism) using permeability assays (Caco-2 cells) and pharmacokinetic profiling. Design prodrugs or nanoformulations to enhance delivery. Validate findings with orthogonal assays (e.g., gene expression profiling alongside phenotypic screens) .
Q. What statistical approaches are recommended for analyzing large GC-MS datasets of this compound and its analogs?
- Methodology : Apply multivariate analysis (PCA, PLS-DA) to identify co-varying compounds. Use ANOVA with post-hoc corrections (e.g., Tukey’s HSD) to compare groups. Account for batch effects via normalization (e.g., total ion current). Report uncertainties from instrument variability and biological replicates .
Methodological Considerations
- Data Validation : Cross-check chromatographic peaks with synthetic standards and multiple ionization modes (EI/CI) to avoid misidentification .
- Toxicity Studies : Include in silico toxicity prediction tools (e.g., QSAR) early in experimental design to prioritize high-risk assays .
- Stereochemical Integrity : Monitor racemization during synthesis/storage using chiral columns and temperature-controlled storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
